1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol
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Overview
Description
1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclopenta[c]pyrazole ring fused with an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .
Scientific Research Applications
1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H,4H,5H,6H-Cyclopenta[c]pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethan-1-ol group.
2H,4H,5H,6H-cyclopenta[c]pyrrole: Similar ring structure but with a pyrrole ring instead of a pyrazole ring.
Uniqueness
1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol is unique due to its specific combination of a cyclopenta[c]pyrazole ring and an ethan-1-ol group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(11)8-6-3-2-4-7(6)9-10-8/h5,11H,2-4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZDEJBESKNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC2=C1CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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